Lipophilicity Comparison: Cyclopentane-Spiro vs. Cyclobutane-Spiro Nitrile
The target cyclopentane-spiro compound (CAS 1272756-16-7) has a calculated LogP of 2.25 . Its direct four-membered-ring analog, 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile (CAS 1272756-09-8), displays a lower LogP of 2.06 . The higher lipophilicity of the cyclopentane derivative predicts greater membrane permeability but also potentially lower aqueous solubility.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.25 (Fluorochem database) |
| Comparator Or Baseline | Cyclobutane analog (CAS 1272756-09-8): LogP = 2.06 (BocSci database) |
| Quantified Difference | ΔLogP = +0.19 (9.2% increase in predicted logP for the cyclopentane compound) |
| Conditions | In silico prediction; vendor-reported values from Fluorochem and BocSci technical datasheets |
Why This Matters
A 0.19 LogP unit increase can significantly alter a compound's permeability-solubility profile in cell-based assays, making the cyclopentane-spiro scaffold preferable when higher membrane partitioning is desired for intracellular target engagement.
